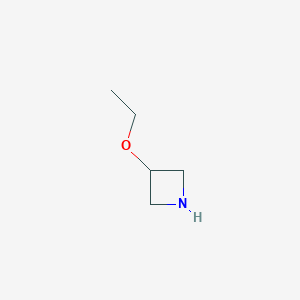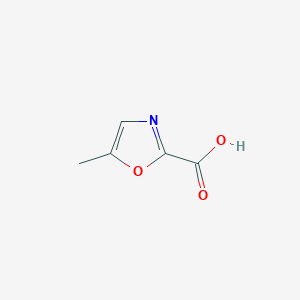
Thulium carbonate hydrate
Overview
Description
Thulium Carbonate Hydrate is a water-insoluble Thulium source that can easily be converted to other Thulium compounds . It is also known as Carbonic acid thulium (III) salt hydrate .
Molecular Structure Analysis
The linear formula for this compound is Tm2(CO3)3 · xH2O . The molecular weight is 517.90 (anhydrous basis) . The SMILES string representation is O.[Tm+3].[Tm+3].[O-]C([O-])=O.[O-]C([O-])=O.[O-]C([O-])=O .Scientific Research Applications
Quantum Mechanical Studies
Thulium(III) and ytterbium(III) ions in aqueous solutions have been investigated via quantum mechanical charge field molecular dynamics (QMCF-MD) simulations, focusing on their hydration properties. These studies are crucial for understanding the solvation and coordination dynamics of trivalent lanthanide ions, which have implications in various chemical and biological processes (Passler & Rode, 2015).
Nanocomposite Synthesis
Thulium titanate/polyaniline nanocomposites were synthesized to study the sonophotocatalytic degradation of dyes, demonstrating the potential of thulium-based materials in environmental remediation and photocatalysis (Sobhani-Nasab et al., 2019).
Competitive Adsorption Studies
Research on competitive adsorption between sodium dodecyl sulfate (SDS) and carbonate on tetrahydrofuran hydrates provides insights into the interactions of surfactants with hydrate-forming systems, relevant for understanding the mechanisms of hydrate formation and inhibition in various industrial applications (Zhang et al., 2010).
Nanopowder Preparation
The preparation of thulium oxide nanopowders via precipitation techniques and their application in the sintering of Tm:YAG ceramics highlights the role of thulium compounds in advanced material synthesis and optical applications (Sidorowicz et al., 2014).
Luminescent Materials
The study of dosimetric and optical properties of CaSO4:Tm and CaSO4:Tm,Ag crystals produced via a slow evaporation route showcases the potential of thulium-doped materials in radiation dosimetry and luminescent applications (Junot et al., 2019).
Photocatalytic Activity Enhancement
The enhancement of photocatalytic activity in Tm3+-modified TiO2 nanoparticles for the degradation of volatile organic compounds (VOCs) illustrates the potential of thulium in improving photocatalytic efficiency for environmental purification and pollution control (Rao et al., 2020).
Safety and Hazards
Thulium Carbonate Hydrate may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Thulium carbonate hydrate is a compound of Thulium, a rare earth element, with carbonate and water. It is often used in the field of materials science for various applications . It is also used as a catalyst .
The environment in which this compound is used can affect its efficacy and stability. For example, in certain reactions, the presence of water or other solvents, temperature, and pH can influence the reaction rate and the stability of this compound .
Properties
IUPAC Name |
thulium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Tm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOSHJIOLRHSGW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tm+3].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Tm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648489 | |
| Record name | Thulium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87198-17-2 | |
| Record name | Thulium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)





![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)

